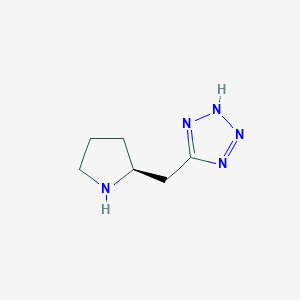

(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole

Description

Significance of Pyrrolidine (B122466) and Tetrazole Moieties in Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of natural products and synthetic molecules. frontiersin.orgwikipedia.org Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, making it a valuable component in the design of stereochemically complex molecules. nih.gov The pyrrolidine scaffold is a key feature of the amino acid proline, which plays a critical role in the secondary structure of proteins. organic-chemistry.org In synthetic chemistry, pyrrolidine derivatives are widely employed as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. mdpi.com

The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is recognized as a bioisostere of the carboxylic acid group. beilstein-journals.orgresearchgate.net This means it can often replace a carboxylic acid in a molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and lipophilicity. beilstein-journals.org The tetrazole moiety is found in several marketed drugs and is a popular functional group in medicinal chemistry due to its favorable physicochemical properties and ability to participate in various non-covalent interactions. beilstein-journals.orgresearchgate.net

The combination of the chiral pyrrolidine and the functional tetrazole group in a single molecule creates a powerful scaffold with broad applications.

Historical Context of Chiral Pyrrolidinyl Tetrazoles as Research Subjects

The exploration of chiral pyrrolidinyl tetrazoles as research subjects is a relatively recent development, spurred by the rise of asymmetric organocatalysis. The rediscovery of proline as an effective organocatalyst in 2000 marked a turning point, igniting interest in proline derivatives and surrogates. nih.gov Researchers sought to improve upon the catalytic efficiency and substrate scope of proline, leading them to investigate molecules where the carboxylic acid group was replaced with other acidic moieties. nih.gov

The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin. nih.gov However, it was not until the 21st century that the systematic investigation of chiral pyrrolidinyl tetrazoles as organocatalysts began in earnest. These compounds were designed to mimic the catalytic activity of proline while offering potential advantages such as enhanced solubility in organic solvents and different steric and electronic properties. nih.gov

Positioning of (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole within the Class of Proline Surrogates and Organocatalysts

This compound is a prominent member of the class of proline surrogates. In these molecules, the carboxylic acid group of proline is replaced by a tetrazole ring, which acts as a bioisosteric replacement. nih.gov This substitution can lead to catalysts that outperform proline in terms of yield, enantioselectivity, reaction time, and catalyst loading in various asymmetric transformations. nih.gov

As an organocatalyst, this compound has demonstrated broad utility in a range of chemical reactions. chimia.ch It is particularly effective in promoting asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions. sigmaaldrich.comresearchgate.net The mechanism of catalysis is believed to be similar to that of proline, involving the formation of a chiral enamine intermediate. The tetrazole moiety plays a crucial role in the catalytic cycle, likely through hydrogen bonding interactions that help to activate the electrophile and control the stereochemical outcome of the reaction.

A detailed synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole has been documented, starting from Cbz-l-proline and proceeding through several steps including amidation, dehydration to a nitrile, and subsequent cyclization to form the tetrazole ring, followed by deprotection. orgsyn.org

Overview of Research Directions for this compound

Current and future research on this compound is focused on several key areas. One major direction is the continued exploration of its applications in asymmetric organocatalysis. chimia.ch This includes the development of new catalytic reactions, the expansion of the substrate scope for known reactions, and the use of this catalyst in the synthesis of complex, biologically active molecules.

Another area of interest is the development of supported versions of the catalyst. For instance, functionalizing silica (B1680970) with 5-(pyrrolidin-2-yl)tetrazole has enabled its use in continuous-flow aldol reactions, offering advantages in terms of catalyst recovery and process efficiency. researchgate.net

Furthermore, the unique structural features of this compound make it a valuable building block in medicinal chemistry. chemimpex.com Research is ongoing to incorporate this scaffold into novel pharmaceutical agents, leveraging the combined properties of the chiral pyrrolidine and the tetrazole moiety to design drugs with improved efficacy and pharmacokinetic profiles. frontiersin.orgchemimpex.com The compound is also being investigated for its potential applications in agricultural chemistry and material science. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

5-[[(2S)-pyrrolidin-2-yl]methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-2-5(7-3-1)4-6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJCMXMBWLKCI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458254 | |

| Record name | (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851394-30-4 | |

| Record name | (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 5 Pyrrolidin 2 Ylmethyl 1h Tetrazole

De Novo Synthetic Routes

The construction of the (S)-5-pyrrolidin-2-ylmethyl-1H-tetrazole scaffold from basic starting materials is a key area of research. These de novo routes offer flexibility and are crucial for accessing the target molecule and its analogs.

[3+2] Cycloaddition Reactions in Tetrazole Formation

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings like tetrazoles. This reaction, involving a 1,3-dipole and a dipolarophile, provides a direct and efficient method for constructing the tetrazole core. researchgate.net

The most proficient route for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide (B81097). nih.govacs.org This reaction involves the combination of a nitrile, which acts as the dipolarophile, and an azide ion, the 1,3-dipole, to form the stable tetrazole ring. youtube.comresearchgate.net The process is driven by the formation of the aromatic and thermally stable tetrazole ring. nih.govyoutube.com

A typical procedure involves reacting the corresponding nitrile precursor with an azide source, such as sodium azide. youtube.com The reaction mechanism is thought to begin with the activation of the nitrile, often by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion. youtube.com This is followed by cyclization to form the tetrazole ring. youtube.com The versatility of this reaction allows for the synthesis of a wide array of 5-substituted-1H-tetrazoles from various aliphatic and aromatic nitriles. researchgate.net

To overcome the high activation energy often associated with nitrile-azide cycloadditions, various catalysts have been developed. nih.govacs.org These catalysts enhance the reaction rate and allow for milder reaction conditions. Both homogeneous and heterogeneous catalysts have been successfully employed. nih.govacs.org

Lewis Acid Catalysis: Lewis acids are frequently used to activate the nitrile group towards cycloaddition. youtube.com Metal salts, such as zinc salts, have proven effective as catalysts, enabling the reaction to proceed readily in water. organic-chemistry.orgrsc.org Other metal-based catalysts, including cobalt(II) complexes, have also been shown to efficiently catalyze the [3+2] cycloaddition of nitriles and sodium azide under homogeneous conditions. nih.govacs.org Mechanistic studies suggest that the reaction can proceed through the coordination of the azide or nitrile to the metal center, facilitating the cycloaddition. nih.govacs.org

Heterogeneous Catalysis: The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and recycling. researchgate.net Examples include silica-supported sodium hydrogen sulfate (B86663) and Cu(II) immobilized on functionalized magnetic nanoparticles. researchgate.netresearchgate.netorganic-chemistry.org These solid-supported catalysts provide an effective and often more environmentally friendly alternative to homogeneous systems. researchgate.net

Organocatalysis: In a move towards greener chemistry, organocatalysts have also been explored. L-proline, for instance, has been identified as an efficient and cost-effective organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgorganic-chemistry.org This approach avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Nitrile-Azide Cycloaddition

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |

|---|---|---|---|

| Lewis Acid | Zinc(II) salts, Cobalt(II) complexes | Often in water or organic solvents, mild to elevated temperatures. | High efficiency, broad substrate scope. nih.govacs.orgorganic-chemistry.org |

| Heterogeneous | Silica-supported NaHSO₄, Immobilized Cu(II) | Often allows for easier work-up and catalyst recycling. | Recyclability, often environmentally benign. researchgate.netresearchgate.net |

| Organocatalyst | L-proline | Typically in DMF at elevated temperatures. | Metal-free, inexpensive, environmentally friendly. organic-chemistry.org |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, have emerged as powerful tools in synthetic chemistry. mdpi.com For the synthesis of complex molecules like pyrrolidine-tetrazole derivatives, MCRs offer a highly efficient and diversity-oriented approach. researchgate.netresearchgate.netbeilstein-journals.org

Isocyanide-based MCRs, such as the Ugi-azide reaction, are particularly relevant for the synthesis of 1,5-disubstituted tetrazoles. researchgate.net This four-component reaction involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide). researchgate.net By carefully selecting the starting components, it is possible to construct complex scaffolds containing both the pyrrolidine (B122466) and tetrazole moieties in a single, convergent step. The use of MCRs aligns with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification procedures. researchgate.net

Stereoselective Synthesis Strategies

The "(S)" designation in the target compound's name indicates a specific stereochemistry at the chiral center of the pyrrolidine ring. Therefore, controlling the stereochemistry during the synthesis is of paramount importance.

Derivatization from Chiral Precursors (e.g., L-Proline Derivatives)

A highly effective strategy for achieving the desired stereochemistry is to start with a readily available chiral molecule, a method known as the chiral pool approach. L-proline, a naturally occurring amino acid with the desired (S)-configuration, serves as an excellent chiral precursor for the synthesis of this compound. orgsyn.orgnih.gov

A documented synthesis starts from Cbz-L-proline. orgsyn.org The carboxylic acid is first converted to a primary amide. This amide is then dehydrated to the corresponding nitrile, (S)-2-cyanopyrrolidine-1-carboxylic acid benzyl (B1604629) ester. The crucial tetrazole ring is then formed via a cycloaddition reaction between the nitrile group and an azide. Finally, removal of the protecting group (in this case, a Cbz group via hydrogenolysis) yields the target compound, (S)-5-pyrrolidin-2-yl-1H-tetrazole. orgsyn.org This route ensures that the stereocenter from the starting L-proline is retained throughout the synthetic sequence, leading to the enantiomerically pure product.

Table 2: Key Intermediates in the Synthesis from L-Proline

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Cbz-L-proline | C₁₃H₁₅NO₄ | Chiral starting material. |

| (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester | C₁₃H₁₆N₂O₃ | Intermediate after amidation of the carboxylic acid. |

| (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester | C₁₃H₁₄N₂O₂ | Key nitrile precursor for tetrazole formation. orgsyn.org |

| (S)-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester | C₁₃H₁₅N₅O₂ | Protected final product before deprotection. orgsyn.org |

| (S)-5-Pyrrolidin-2-yl-1H-tetrazole | C₅H₉N₅ | Final target compound. orgsyn.org |

Control of Enantiomeric and Diastereomeric Purity during Synthesis

The biological activity and catalytic efficacy of this compound are intrinsically linked to its stereochemical integrity. Consequently, the control of both enantiomeric and diastereomeric purity during its synthesis is of paramount importance.

A well-established method for synthesizing the enantiomerically pure parent compound starts from Cbz-L-proline. This multi-step process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to a nitrile. The tetrazole ring is then formed via a [3+2] cycloaddition with an azide source, and a final deprotection step yields the desired product. The enantiomeric purity of the final compound can be verified by converting it back to a protected derivative, such as (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester, and analyzing it by chiral chromatography. For instance, Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC) has been successfully employed for this purpose, demonstrating enantiomeric excess values greater than 99.9%. orgsyn.org

The control of diastereomeric purity becomes crucial when introducing additional stereocenters into the molecule, for example, through functionalization of the pyrrolidine or tetrazole ring. The inherent chirality of the (S)-pyrrolidinyl moiety can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a cornerstone of many synthetic strategies.

For instance, the diastereoselective synthesis of densely substituted pyrrolidines can be achieved through 1,3-dipolar cycloaddition reactions. ua.es In these reactions, the existing stereocenter on the pyrrolidine ring influences the facial selectivity of the incoming reagent, leading to the preferential formation of one diastereomer over the other. The choice of catalyst and reaction conditions can further enhance this diastereoselectivity. ua.es

Furthermore, chiral auxiliaries can be temporarily attached to the molecule to control the stereochemistry of a reaction. scispace.comsigmaaldrich.comnumberanalytics.com These auxiliaries are then removed once the desired stereocenter has been established. While this adds extra steps to the synthesis, it can be a powerful strategy for achieving high diastereomeric purity, especially in cases where substrate control is not sufficient.

Computational studies can also play a role in understanding and predicting the diastereoselectivity of a reaction, helping to guide the choice of reagents and conditions for optimal outcomes. ua.es

Functionalization of Pre-existing Pyrrolidine and Tetrazole Ring Systems

The versatility of this compound as a molecular scaffold is greatly enhanced by the ability to functionalize both the pyrrolidine and tetrazole rings. This allows for the synthesis of a diverse library of derivatives with tailored properties.

Functionalization of the pyrrolidine ring can be achieved through various methods. For instance, N-alkylation of the pyrrolidine nitrogen is a common strategy to introduce a wide range of substituents. This can be accomplished by reacting the parent compound with alkyl halides or other electrophiles. The synthesis of substituted 5-(pyrrolidin-2-yl)tetrazoles for use as organocatalysts in asymmetric reactions, such as the Biginelli reaction, often involves such N-functionalization. researchgate.net

C-H functionalization of the pyrrolidine ring is a more advanced strategy that allows for the direct introduction of substituents at specific carbon atoms. This can be achieved using transition metal catalysis, for example, with palladium catalysts. Such methods offer a more atom-economical approach to functionalization compared to traditional methods that require pre-functionalized starting materials.

The tetrazole ring can also be functionalized, most commonly at the nitrogen atoms. The tetrazole ring exists as a mixture of tautomers, and selective N-functionalization can be challenging. However, by carefully choosing the reaction conditions and protecting groups, it is possible to achieve regioselective alkylation or arylation of the tetrazole ring. This is particularly important in the synthesis of certain pharmaceutical compounds where the position of the substituent on the tetrazole ring is critical for its biological activity.

The functionalization of pre-existing ring systems is a powerful tool for generating analogs of this compound. The data in the table below illustrates the synthesis of various substituted 5-(pyrrolidin-2-yl)tetrazoles and their application as organocatalysts.

| Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| Substituted 5-(pyrrolidin-2-yl)tetrazole C(10) | Asymmetric Biginelli Reaction | 63-88 | 68-81 |

Table 1: Performance of a substituted 5-(pyrrolidin-2-yl)tetrazole catalyst in the asymmetric Biginelli reaction. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including this compound and its derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One key area of focus is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses that use water or other environmentally benign solvents is a major goal of green chemistry. For example, recent research has explored water-mediated and solvent-free methodologies for the synthesis of tetrazole derivatives. mdpi.com

Catalysis plays a crucial role in green chemistry, and the development of more efficient and recyclable catalysts is a key objective. Organocatalysis, where small organic molecules like this compound itself are used as catalysts, is an inherently green approach as it avoids the use of heavy metals. nih.gov Furthermore, the use of biocatalysts, such as enzymes, can offer highly selective and environmentally friendly routes to chiral compounds. Chemo-enzymatic cascades have been developed for the synthesis of chiral amines, which could potentially be adapted for the synthesis of the pyrrolidine core of the target molecule. researchgate.net

Multicomponent reactions (MCRs) are another important tool in green chemistry. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which reduces the number of synthetic steps, minimizes waste, and improves atom economy. The Biginelli reaction, mentioned earlier, is a classic example of an MCR. researchgate.net

The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic processes by reducing reaction times and improving energy efficiency.

The following table summarizes some green and sustainable approaches relevant to the synthesis of tetrazole derivatives.

| Green Chemistry Approach | Description | Example |

| Green Solvents | Use of environmentally benign solvents like water or ionic liquids. | Water-mediated synthesis of tetrazoles. mdpi.com |

| Organocatalysis | Use of small organic molecules as catalysts, avoiding heavy metals. | This compound as a catalyst. nih.gov |

| Biocatalysis | Use of enzymes for highly selective transformations under mild conditions. | Chemo-enzymatic synthesis of chiral amines. researchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to increase efficiency. | Asymmetric Biginelli reaction for dihydropyrimidinones. researchgate.net |

Table 2: Overview of Green Chemistry Approaches in Tetrazole Synthesis.

By integrating these green chemistry principles into the synthesis of this compound, it is possible to develop more sustainable and environmentally friendly manufacturing processes for this important molecule.

Organocatalytic Research on Pyrrolidinyl Tetrazole Systems with Focus on S 5 Pyrrolidin 2 Ylmethyl 1h Tetrazole

Fundamental Principles of Pyrrolidinyl Tetrazole Organocatalysis

The catalytic efficacy of (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole and its parent compound, (S)-5-pyrrolidin-2-yl-1H-tetrazole, is rooted in their ability to form key intermediates that facilitate asymmetric bond formation. These catalysts operate through mechanisms analogous to those of proline, primarily involving the formation of a nucleophilic enamine intermediate from a carbonyl donor.

Mechanistic Hypotheses for Asymmetric Catalysis

The prevailing mechanistic hypothesis for organocatalysis by pyrrolidinyl tetrazoles involves an enamine catalytic cycle. The secondary amine of the pyrrolidine (B122466) ring reacts with a ketone or aldehyde substrate to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophilic substrate. The stereochemistry of the final product is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the catalyst.

A widely accepted model, analogous to the Houk-List model for proline catalysis, suggests a transition state where the tetrazole moiety plays a crucial role. The acidic proton of the tetrazole ring can participate in hydrogen bonding, activating the electrophile and stabilizing the transition state. This dual activation, where the amine activates the nucleophile (via enamine formation) and the acidic group activates the electrophile, is a key feature of this catalytic system. The specific orientation of the substrates within this organized transition state assembly directs the stereochemical outcome of the reaction.

Hydrogen Bonding and Non-Covalent Interactions in Catalytic Cycles

Hydrogen bonding is a critical component of the catalytic cycle for pyrrolidinyl tetrazoles. The tetrazole ring, with its multiple nitrogen atoms and an acidic N-H proton, is a potent hydrogen bond donor and acceptor. This allows for the formation of a well-defined, rigid transition state that is essential for high stereoselectivity.

In the proposed transition state for reactions like the aldol (B89426) or Michael addition, the acidic N-H of the tetrazole ring is believed to form a hydrogen bond with the electrophile (e.g., the oxygen atom of an aldehyde or a nitro group). This interaction not only activates the electrophile towards nucleophilic attack but also orients it in a specific manner relative to the enamine. The resulting chair-like transition state minimizes steric interactions and leads to the preferential formation of one enantiomer. The enhanced acidity of the tetrazole ring compared to a carboxylic acid can lead to stronger hydrogen bonding, which may contribute to the often-observed higher reactivity and selectivity of these catalysts compared to proline.

Asymmetric Carbon-Carbon Bond Forming Reactions Catalyzed by Pyrrolidinyl Tetrazoles

This compound and its parent analogs have been successfully employed in a range of asymmetric carbon-carbon bond-forming reactions, demonstrating their versatility as organocatalysts.

Aldol Reactions (e.g., between Ketones and Aldehydes, Ketones and Nitro-Olefins)

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and pyrrolidinyl tetrazoles have proven to be effective catalysts for this transformation. They facilitate the reaction between unmodified ketones and various electrophiles, including aldehydes and nitro-olefins.

In the reaction between ketones and aldehydes, (S)-5-pyrrolidin-2-yl-1H-tetrazole has been shown to catalyze the formation of β-hydroxy ketones with high levels of stereocontrol. sigmaaldrich.com The catalyst has been utilized in both batch and continuous-flow systems, with the latter offering advantages in terms of reduced reaction times and lower catalyst loadings. nih.govrsc.org

Table 1: Asymmetric Aldol Reaction of Ketones and Aromatic Aldehydes Catalyzed by a Proline Tetrazole Derivative

| Ketone | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 10 | 99 | 99 | 99:1 (anti/syn) |

| Cyclohexanone | 4-Chlorobenzaldehyde | 10 | 20 | 99 | 96 | 98:2 (anti/syn) |

| Cyclohexanone | 4-Methylbenzaldehyde | 10 | 30 | 95 | 94 | 98:2 (anti/syn) |

| Acetone | 4-Nitrobenzaldehyde | 10 | 30 | 60 | 65 | - |

Data sourced from a study on 5-(pyrrolidin-2-yl)tetrazole in a continuous-flow reactor. nih.gov

The addition of ketones to nitro-olefins, another important variation of the aldol reaction, is also effectively catalyzed by these systems, leading to the formation of valuable γ-nitro ketones. The utility of (S)-5-pyrrolidin-2-yl-1H-tetrazole in this reaction has been demonstrated, showcasing its broad applicability. researchgate.netorgsyn.org

Michael Addition Reactions (e.g., of Nitroalkanes to Enones, Carbonyl Compounds to Nitroalkenes)

The Michael addition is a powerful tool for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidinyl tetrazoles have been employed as catalysts in this reaction, particularly for the addition of carbonyl compounds to nitroalkenes.

The reaction between various ketones and β-nitrostyrene, catalyzed by (S)-5-pyrrolidin-2-yl-1H-tetrazole, proceeds with high yields and excellent stereoselectivity. The catalyst is effective for both cyclic and acyclic ketones.

Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene Catalyzed by (S)-5-pyrrolidin-2-yl-1H-tetrazole

| Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Cyclohexanone | 10 | 2 | 98 | 96 | >95:5 (syn/anti) |

| Acetone | 10 | 16 | 95 | 90 | - |

| Diethyl Ketone | 10 | 16 | 92 | 91 | 60:40 |

Data adapted from a study on proline-derived organocatalysts. organic-chemistry.org

While extensive data for the addition of nitroalkanes to enones catalyzed specifically by this compound is limited, related proline-derived catalysts have shown efficacy in this transformation, suggesting the potential of the title compound in this area as well. organic-chemistry.org

Mannich-Type Reactions for Chiral Amine Synthesis

The Mannich reaction is a three-component reaction that allows for the synthesis of β-amino carbonyl compounds, which are valuable precursors to chiral amines and other nitrogen-containing molecules. Pyrrolidinyl tetrazoles have been successfully applied as catalysts in asymmetric Mannich-type reactions. sigmaaldrich.com

These catalysts facilitate the reaction between an aldehyde, an amine, and a ketone, providing access to the desired products with good to excellent stereocontrol. The use of (S)-5-pyrrolidin-2-yl-1H-tetrazole in these reactions has been reported to give superior results compared to proline in terms of yield and enantioselectivity, particularly in non-polar solvents. organic-chemistry.org

Table 3: Asymmetric Mannich Reaction Catalyzed by (S)-5-pyrrolidin-2-yl-1H-tetrazole

| Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|---|

| Acetone | 4-Methoxybenzaldehyde | p-Anisidine | 10 | 24 | 98 | 94 | - |

| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 4 | 98 | 96 | - |

| Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 16 | 98 | >99 | 98:2 (syn/anti) |

Data adapted from a study on proline-derived organocatalysts. organic-chemistry.org

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern medicinal and materials chemistry. Organocatalysts based on the pyrrolidine scaffold have been instrumental in advancing this field. The unique structural features of this compound, combining a chiral secondary amine with the acidic tetrazole ring, enable it to act as a bifunctional catalyst, activating both the nucleophile and the electrophile in a stereocontrolled fashion.

Enantioselective Fluorination

The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties. As such, the development of catalytic and enantioselective methods for the construction of carbon-fluorine bonds is of high importance. While the use of proline-derived organocatalysts in asymmetric α-fluorination of aldehydes and ketones has been documented, specific detailed studies employing this compound for this transformation are not extensively reported in publicly available literature.

General studies on similar proline-tetrazole catalysts have shown their potential in mediating the reaction between an aldehyde and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The proposed catalytic cycle involves the formation of a chiral enamine intermediate from the aldehyde and the secondary amine of the catalyst. This enamine then nucleophilically attacks the fluorine source, with the chiral environment dictating the stereochemical outcome of the newly formed C-F bond. Subsequent hydrolysis releases the α-fluoro aldehyde product and regenerates the catalyst.

Although a comprehensive data table for the enantioselective fluorination specifically catalyzed by this compound cannot be compiled from the available research, the general effectiveness of related proline-tetrazole catalysts suggests its potential in this area. For instance, studies on other imidazolidinone-based catalysts have demonstrated high yields and enantioselectivities (up to 99% ee) in the α-fluorination of a variety of aldehydes. princeton.eduresearchgate.net

Intramolecular Cyclization Reactions (e.g., Oxa-Michael Cyclizations)

Intramolecular cyclization reactions are powerful tools for the construction of cyclic compounds, which are prevalent in natural products and pharmaceuticals. The intramolecular oxa-Michael addition, in particular, leads to the formation of valuable oxygen-containing heterocycles. These reactions involve the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated carbonyl system.

Despite the proven efficacy of pyrrolidine-based catalysts in various Michael additions, there is a notable lack of specific research detailing the application of this compound as a catalyst for intramolecular oxa-Michael cyclizations. While the catalyst has been successfully employed in intermolecular aza-Michael reactions, the direct translation to the oxygen-based counterparts has not been extensively documented. rsc.org Research in the field of organocatalytic intramolecular oxa-Michael additions has predominantly focused on other types of catalysts, such as primary-secondary diamines and cinchona alkaloids. researchgate.netillinois.edursc.org

Therefore, a detailed discussion and data table for the use of this compound in intramolecular oxa-Michael cyclizations cannot be provided based on the current body of scientific literature. Further research is required to explore the potential of this catalyst in promoting such C-O bond-forming cyclizations.

Development of Supported and Recyclable Catalytic Systems

A significant drawback of homogeneous organocatalysis can be the difficulty in separating the catalyst from the reaction products, which can be costly and lead to product contamination. To address this, considerable research has focused on the immobilization of organocatalysts onto solid supports, rendering them heterogeneous and easily recoverable. This compound has been a prime candidate for such heterogenization strategies, leading to the development of robust and recyclable catalytic systems.

These supported catalysts are often employed in asymmetric aldol and Michael reactions. The performance of these heterogeneous catalysts is typically evaluated based on their activity, selectivity, and stability over multiple reaction cycles.

Silica-Supported Systems

Silica (B1680970) gel is a popular support material due to its high surface area, mechanical stability, and ease of functionalization. This compound has been successfully immobilized on silica through various linking strategies, such as photoinduced thiol-ene coupling. rsc.orgresearchgate.net These silica-supported catalysts have demonstrated high efficiency in asymmetric aldol reactions, often in environmentally benign solvents like water-ethanol mixtures. nih.govresearchgate.net The catalyst loading on silica can be substantial, and they have shown excellent recyclability, with some systems being reused for up to 15 cycles with only a minor decrease in catalytic activity and stereoselectivity. mdpi.com

| Support | Linker Strategy | Catalyst Loading (mmol/g) | Reaction | Solvent | Yield (%) | Stereoselectivity (dr/er) | Recyclability (Cycles) | Reference |

|---|---|---|---|---|---|---|---|---|

| Mesoporous Silica | Thiol-ene Coupling | 0.46 | Acetone + 4-Nitrobenzaldehyde | Not Specified | High | Moderate | Up to 15 | mdpi.com |

| Silica | Thiol-ene Coupling | Not Specified | Cyclohexanone + 4-Nitrobenzaldehyde | Toluene | 98 | 98:2 dr, 96% ee | Not Specified | researchgate.net |

| Silica | Thiol-ene Coupling | Not Specified | Cyclohexanone + 4-Nitrobenzaldehyde | Water-Ethanol | >99 | 95:5 dr, 94% ee | 5 | nih.govresearchgate.net |

Resin-Supported Systems

Polymer resins, such as polystyrene, offer another versatile platform for the immobilization of organocatalysts. This compound has been incorporated into monolithic columns by copolymerization of a styryl-functionalized derivative with styrene (B11656) and divinylbenzene. rsc.org These monolithic reactors are particularly well-suited for continuous-flow processes, which offer advantages in terms of efficiency, safety, and automation. princeton.edu

In batch reactions, these resin-supported catalysts have demonstrated high activity and recyclability in aqueous solvent systems. When configured in a continuous-flow setup, the monolithic catalyst can maintain its performance over extended periods, showcasing the robustness and practical utility of this approach. For instance, a monolithic flow reactor was operated for five days without a significant loss of catalytic activity, demonstrating a nearly twofold increase in productivity compared to batch conditions. researchgate.netrsc.org

| Support Type | Catalyst Loading (mmol/g) | Reaction | Solvent | Yield (%) | Stereoselectivity (dr/er) | Process | Performance Note | Reference |

|---|---|---|---|---|---|---|---|---|

| Polystyrene Monolith | 0.82 | Cyclohexanone + 4-Nitrobenzaldehyde | Water-Ethanol | >99 | 95:5 dr, 94% ee | Batch | Recyclable for 8 runs | researchgate.net |

| Polystyrene Monolith | 0.82 | Cyclohexanone + 4-Nitrobenzaldehyde | Water-Ethanol | >99 | 95:5 dr, 94% ee | Continuous Flow | Stable for 5 days on stream | researchgate.netrsc.org |

Theoretical and Computational Investigations of Pyrrolidinyl Tetrazole Structures

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

DFT has become a standard and cost-effective method for accurately studying large chemical systems. nih.gov For tetrazole derivatives, methods like the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311+G(2d,p) are commonly employed to provide reliable insights into the molecule's electronic properties and geometry. nih.govconicet.gov.ar

The electronic structure of a molecule dictates its reactivity. DFT calculations are used to determine key electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps.

For tetrazole derivatives, the HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity. researchgate.net The MEP map visualizes the electrostatic potential on the electron density isosurface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole, the nitrogen-rich tetrazole ring is an electron-rich site, particularly the N-H proton, which is acidic and crucial for its catalytic function as a hydrogen bond donor. The secondary amine in the pyrrolidine (B122466) ring, conversely, acts as a nucleophilic site, enabling the formation of enamine intermediates in catalytic cycles. units.it

Computational studies on substituted tetrazoles show that the nature of the substituent at the C5 position influences the electronic properties of the ring. researchgate.net While the extra methylene (B1212753) group in the target compound, compared to its well-studied (S)-5-pyrrolidin-2-yl-1H-tetrazole counterpart, may have a minor electronic-donating effect, its primary impact is on the molecule's conformational flexibility and the spatial positioning of the two key functional groups.

Table 1: Representative Calculated Electronic Properties for Substituted Tetrazoles (Note: These are illustrative values for substituted tetrazoles from various DFT studies and not specific to the title compound.)

| Property | Value Range | Significance |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.0 - 6.0 | Indicates chemical reactivity and electronic stability. |

| Dipole Moment (Debye) | 3.0 - 7.0 | Reflects the polarity and charge distribution of the molecule. |

| NICS(0) (ppm) | -13 to -15 | A measure of aromaticity; highly negative values indicate strong aromatic character. ijsr.net |

A key feature of 5-substituted 1H-tetrazoles is the existence of two principal tautomers: the 1H- and 2H-forms. researchgate.net The position of the proton on the tetrazole ring has significant implications for the molecule's properties and interactions.

Computational studies have consistently shown that the relative stability of these tautomers depends on the physical state. nih.gov In the gas phase, the 2H-tautomer is generally predicted to be more stable. nih.gov However, in solution, the 1H-tautomer is often the predominant form. nih.gov The energy difference between the two is typically small, often within a few kcal/mol, allowing for a dynamic equilibrium. nih.gov

The aromaticity of the tetrazole ring is another area of extensive computational investigation. Aromaticity is quantified using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Bird index. ijsr.net NICS calculations, which measure the magnetic shielding at the center of the ring, consistently show that tetrazoles are highly aromatic, with NICS(0) values often more negative than that of benzene. ijsr.net These studies also suggest that the 2H-tautomer generally possesses a slightly higher degree of aromatic character than the 1H-tautomer, which contributes to its gas-phase stability. ijsr.net

The three-dimensional structure of this compound is fundamental to its function, especially in asymmetric catalysis where the precise arrangement of atoms dictates stereochemical outcomes. DFT calculations are used to find the lowest energy conformations (geometrical isomers) of the molecule.

For pyrrolidinyl catalysts, two key conformational features are critical:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various "puckered" or "envelope" conformations. The specific pucker (e.g., Cγ-endo) influences the orientation of the substituent and the steric environment around the nitrogen atom. researchgate.net

Relative Orientation of Rings: The rotational freedom around the bonds connecting the pyrrolidine and tetrazole moieties allows for different spatial arrangements. The lowest energy conformer will seek to minimize steric hindrance while maximizing stabilizing intramolecular interactions, such as hydrogen bonding.

Theoretical calculations, often combined with experimental data from NMR spectroscopy using methods like Gauge-Independent Atomic Orbital (GIAO), provide highly accurate structural information. conicet.gov.arimist.ma The GIAO method calculates theoretical NMR chemical shifts for a given geometry, and a close match with experimental shifts helps to validate the predicted conformation in solution. conicet.gov.arconicet.gov.ar

Molecular Modeling and Simulation Approaches

Beyond static properties, molecular modeling is used to simulate dynamic processes, such as chemical reactions. This is particularly valuable for understanding how catalysts like this compound function.

As a proline surrogate, this compound is expected to catalyze reactions via an enamine mechanism, analogous to proline itself. units.itnih.gov This mechanism has been extensively studied using DFT for reactions like the aldol (B89426), Mannich, and Michael additions. nih.govorganic-chemistry.orgresearchgate.netnih.govsonar.ch

The generally accepted catalytic cycle involves several key steps:

Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.

Carbon-Carbon Bond Formation: The enamine attacks an electrophilic acceptor (e.g., an aldehyde). This is typically the rate-determining and stereochemistry-determining step. The acidic proton on the tetrazole ring plays a crucial role here, activating the electrophile via hydrogen bonding in a manner similar to the carboxylic acid in proline. units.itnih.gov

Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.

Table 2: Illustrative Calculated Activation Barriers for Proline-Type Catalyzed Aldol Reactions (Note: These are representative values from DFT studies on proline and its analogs and are intended to be illustrative.)

| Reaction Step | Catalyst | Calculated Barrier (kcal/mol) |

|---|---|---|

| Enamine Formation | Proline | ~15-18 |

| C-C Bond Formation (TS) | Proline | ~10-14 (from enamine) |

| C-C Bond Formation (TS) | Tetrazole Analog | ~9-13 (from enamine) |

The primary value of chiral catalysts like this compound is their ability to control stereochemistry. Molecular modeling is an indispensable tool for explaining and predicting the stereochemical outcome of asymmetric reactions. nih.govnih.gov

The origin of enantioselectivity is explained by analyzing the transition states leading to the different possible stereoisomers (e.g., R vs. S). For the C-C bond-forming step, there are different modes of attack (from the Re or Si face of the electrophile). These lead to diastereomeric transition states.

Computational models, such as the Houk-List model for proline catalysis, show that the favored transition state is the one that minimizes steric repulsion while maximizing stabilizing non-covalent interactions, particularly the key hydrogen bond between the catalyst's acidic proton (from the tetrazole ring) and the acceptor's carbonyl oxygen. nih.govic.ac.uk The chiral backbone of the (S)-pyrrolidine ring creates a defined steric environment that forces the substrates into a specific orientation.

By calculating the relative energies of these competing transition states (ΔE‡), the ratio of the products can be predicted. A lower energy for the transition state leading to the (S)-product, for example, would predict that the (S)-enantiomer will be the major product. These calculations often show excellent correlation with experimentally observed enantiomeric excess (ee) values. nih.govresearchgate.netnih.gov Studies comparing proline with its tetrazole analogs have shown that the tetrazole can lead to superior enantioselectivities, a phenomenon that can be rationalized through transition state modeling. organic-chemistry.org

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The structural conformation and crystal packing of this compound and related compounds are significantly influenced by a network of intermolecular and intramolecular non-covalent interactions. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the nature and strength of these interactions, which include hydrogen bonds and various van der Waals forces.

Hydrogen Bonding: Hydrogen bonds are the most prominent interactions governing the structure of pyrrolidinyl tetrazoles. The tetrazole ring itself is a well-known pharmacophore that can participate in strong hydrogen bonds. nih.gov

Intermolecular Interactions: Intermolecular hydrogen bonding is critical for the stabilization of the crystal lattice. In a crystallographic study of a closely related compound, (S)-N-(1H-Tetrazol-5-ylmethyl)pyrrolidine-2-carboxamide dihydrate, an extensive network of N—H⋯O and O—H⋯O hydrogen bonds was observed to stabilize the crystal packing. researchgate.net For tetrazoles in general, theoretical studies using DFT have identified the endocyclic nitrogen atom at position 4 (N4) as the most favorable hydrogen bond acceptor site. nih.gov This is a key interaction when these molecules bind to biological targets. biorxiv.org The pyrrolidine N-H group and the tetrazole N-H group in this compound can both act as hydrogen bond donors, while the nitrogen atoms of the tetrazole ring are primary acceptors.

| Interaction Type | Donor | Acceptor | Significance in Related Structures |

| Intramolecular H-Bond | Pyrrolidine N-H | Tetrazole N | Stabilizes molecular conformation, promotes planarity |

| Intermolecular H-Bond | Pyrrolidine/Tetrazole N-H | Tetrazole N4 | Key for crystal packing and binding to biological targets |

| Intermolecular H-Bond | Water (in hydrates) | Pyrrolidine/Tetrazole N/O | Stabilizes hydrated crystal structures |

Pi-Stacking and Other Interactions: Beyond hydrogen bonding, other non-covalent interactions are computationally investigated to understand the complete interaction profile. Molecular docking studies of various tetrazole derivatives frequently identify π-π stacking, π-sulfur, and π-alkyl interactions as significant contributors to binding affinity with protein targets. ajchem-a.com Although the pyrrolidine ring is not aromatic, the tetrazole ring can participate in π-stacking interactions with aromatic residues in a protein binding pocket. Reduced Density Gradient (RDG) analysis, a computational tool, can be used to visualize and confirm the presence of these weak interactions, including hydrogen bonds and van der Waals forces. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using Computational Methods

Computational methods are indispensable for establishing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for pyrrolidinyl tetrazoles, guiding the design of new molecules with enhanced activity and optimized properties. These studies are particularly important given that this compound is a bioisosteric analogue of the amino acid L-proline, where the tetrazole ring replaces the carboxylic acid group. nih.gov This substitution significantly alters properties such as acidity, lipophilicity, and metabolic stability, often leading to improved performance in applications like organocatalysis. nih.gov

Molecular Docking and SAR: Molecular docking is a primary computational technique used to predict how a molecule binds to a biological target, such as an enzyme or receptor. This method allows for the investigation of binding conformations and the calculation of binding affinities.

For tetrazole-containing compounds, docking studies have revealed specific interaction patterns crucial for biological activity. For example, in studies of tetrazole ligands binding to PPARγ, the tetrazole ring was shown to form key hydrogen bonds with polar residues like tyrosine, histidine, and serine in the receptor's binding pocket. biorxiv.orgbiorxiv.org By systematically modifying the structure of the lead compound and docking the new analogues, researchers can build a SAR model. This helps identify which functional groups contribute positively or negatively to the binding affinity, guiding further chemical synthesis. researchgate.netbohrium.com

Computational Methods in SAR/SPR of Tetrazoles Below is an interactive table summarizing computational methods and their applications in the study of tetrazole derivatives.

| Computational Method | Application in SAR/SPR | Key Insights Provided |

| Molecular Docking | Predict binding mode and affinity to biological targets | Identifies key interactions (H-bonds, π-stacking), ranks potential activity of analogues. ajchem-a.com |

| DFT Calculations | Calculate molecular properties and reactivity descriptors | Determines HOMO/LUMO energies, electrostatic potential, and dipole moment to correlate with activity/stability. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develop statistical models linking chemical structure to biological activity | Predicts the activity of unsynthesized compounds based on molecular descriptors. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time | Assesses the stability of binding modes and flexibility of the complex. bohrium.com |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity to assess drug-likeness. ajchem-a.com |

Molecular Properties and SPR: DFT calculations are used to determine a range of molecular properties that form the basis of SPR. These properties, often called molecular descriptors, include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com Other calculated descriptors like ionization potential, electron affinity, chemical potential, and hardness provide further insight into the molecule's behavior and can be correlated with experimental observations. mdpi.com This theoretical approach allows for the efficient screening and optimization of compounds for desired characteristics, such as improved stability or reactivity, before committing to laboratory synthesis.

Structural Relationships, Analogues, and Comparative Research of S 5 Pyrrolidin 2 Ylmethyl 1h Tetrazole

Comparative Structural Analysis of (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole and (S)-5-Pyrrolidin-2-yl-1H-tetrazole

The structures of this compound and its close analogue, (S)-5-Pyrrolidin-2-yl-1H-tetrazole, are distinguished by the presence of a methylene (B1212753) (-CH2-) spacer in the former. This single structural alteration has profound effects on the molecule's properties and catalytic behavior. Both compounds are considered proline surrogates, where the carboxylic acid group of proline is replaced by a tetrazole ring, but the addition of the methylene linker further refines the catalyst's profile. nih.gov

Impact of the Methylene Spacer on Steric and Electronic Properties

The introduction of a methylene spacer between the chiral pyrrolidine (B122466) ring and the acidic tetrazole ring in this compound induces several critical changes compared to its directly linked counterpart.

Electronic Effects : The tetrazole ring is a well-known bioisostere of the carboxylic acid group, sharing similar acidity (pKa ≈ 4.5). cambridgemedchemconsulting.com The methylene spacer, being an insulating alkyl group, can subtly modulate the electronic communication between the basic secondary amine of the pyrrolidine ring and the acidic tetrazole ring. This separation can influence the pKa values of both the amine and the tetrazole, thereby affecting the catalyst's behavior in forming enamines and interacting with substrates through hydrogen bonding. In some molecular systems, the introduction of a methylene spacer has been shown to affect the electrochemical properties and stability of the compound. nih.gov

Comparative Performance and Scope in Asymmetric Organocatalysis

Both tetrazole-based compounds have emerged as superior alternatives to proline in many asymmetric transformations, offering improvements in yield, enantioselectivity, and reaction times. nih.gov The structural difference between them, however, leads to distinct performance profiles.

(S)-5-Pyrrolidin-2-yl-1H-tetrazole is a highly effective organocatalyst for a broad range of asymmetric reactions, including Aldol (B89426), Mannich, and Michael reactions. chimia.ch Research indicates that replacing proline's carboxylic acid with a tetrazole enhances solubility in organic solvents and catalytic efficiency. nih.gov

The addition of the methylene spacer in this compound further expands the catalyst's utility. Studies have shown that these proline surrogates can outperform proline significantly across various metrics. nih.gov For instance, in certain reactions, the methylene-linked catalyst might exhibit different substrate scope or achieve higher enantioselectivities due to the altered steric and electronic environment it presents during the catalytic cycle. The increased flexibility could allow for a more optimal arrangement in the transition state for specific substrates.

| Reaction Type | Catalyst | Typical Substrates | Key Advantages |

| Asymmetric Aldol | (S)-5-Pyrrolidin-2-yl-1H-tetrazole | Ketones, Aldehydes | High enantioselectivity, broad utility. nih.gov |

| Asymmetric Michael Addition | (S)-5-Pyrrolidin-2-yl-1H-tetrazole | Aldehydes, β-nitrostyrene | Good yields and diastereoselectivity. sigmaaldrich.com |

| Asymmetric Mannich | (S)-5-Pyrrolidin-2-yl-1H-tetrazole | Aldehydes, Ketones, Imines | Synthesis of α-amino acids. |

| General Asymmetric Catalysis | This compound | Various | Outperforms proline in yield, enantioselectivity, and scope. nih.gov |

Effects on Catalyst Loading and Solvent Compatibility

A significant advantage of these tetrazole-based organocatalysts over proline is the ability to use lower catalyst loadings while achieving excellent results. nih.govnih.gov (S)-5-Pyrrolidin-2-yl-1H-tetrazole has been successfully used in catalyst loadings of 5-10 mol% in continuous-flow reactors. nih.gov

The methylene spacer in this compound can influence its solubility and aggregation properties in different solvents. The slightly increased lipophilicity imparted by the -CH2- group may enhance its compatibility with a wider range of organic solvents compared to the more polar, directly-linked analogue. This improved solubility is a key factor that allows these catalysts to outperform proline, which often suffers from poor solubility in common organic media. nih.gov This can lead to more homogeneous reaction conditions, faster reaction rates, and greater reproducibility, often with reduced catalyst loading. nih.gov

Exploration of Other Pyrrolidine-Tetrazole Linkage Variations

Beyond the direct C-C bond and the single methylene spacer, researchers have explored other linkage variations between the pyrrolidine and tetrazole rings to modulate the properties of the resulting compounds. For example, new tetrazole derivatives bearing a pyrrolidine moiety have been synthesized with a propyl (-CH2CH2CH2-) linker. nih.gov In one study, various 2-arylpyrrolidines were connected to a 5-aryl-2H-tetrazole via a propyl chain through N-alkylation. nih.gov These modifications are often aimed at developing compounds with specific biological activities, such as antifungal agents, rather than for organocatalysis. The longer, more flexible linker drastically changes the spatial relationship between the two heterocyclic rings, influencing how the molecule interacts with biological targets. nih.gov

Design and Synthesis of Other Structural Analogues with Modified Pyrrolidine or Tetrazole Moieties

The versatility of the pyrrolidine-tetrazole scaffold has prompted the design and synthesis of numerous structural analogues by modifying either the pyrrolidine or the tetrazole moiety.

Modified Pyrrolidine Moieties : The synthesis of substituted pyrrolidines is a well-established area of organic chemistry. acs.orgorganic-chemistry.org Many synthetic routes start from readily available precursors like L-proline, 4-hydroxyproline, or pyroglutamic acid. nih.gov Modifications can include introducing substituents at various positions on the pyrrolidine ring. For instance, 2-arylpyrrolidines have been incorporated into pyrrolidine-tetrazole structures. nih.gov These modifications can fine-tune the steric and electronic properties of the molecule, which is crucial for applications in both catalysis and medicinal chemistry.

Modified Tetrazole Moieties : The tetrazole ring itself can also be modified. While 5-substituted-1H-tetrazoles are common, the synthesis of 1,5-disubstituted tetrazoles is also frequently achieved, often through multi-component reactions like the Ugi-azide reaction. researchgate.netnih.gov The substituent at the 1-position of the tetrazole ring can significantly alter the molecule's properties. Furthermore, investigations into more complex structures, such as 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide, show that extensive modification of both the pyrrolidine (via acylation) and the tetrazole (via its placement on a biphenyl (B1667301) scaffold) is a viable strategy for developing potent receptor ligands. nih.gov

Bioisosteric Investigations with the Tetrazole Moiety in Compound Design

The tetrazole ring is one of the most successful and widely used bioisosteres for the carboxylic acid group in medicinal chemistry. researchgate.netopenaccessjournals.com This substitution is a key strategy in drug design to improve a compound's pharmacological profile.

The rationale for this bioisosteric replacement includes:

Similar Acidity : The 1H-tetrazole ring has a pKa value very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological receptors. cambridgemedchemconsulting.com

Metabolic Stability : Tetrazoles are generally more resistant to metabolic transformations in the liver compared to carboxylic acids. tandfonline.com This can lead to improved pharmacokinetic properties, such as a longer half-life.

Increased Lipophilicity : Replacing a carboxylic acid with a tetrazole can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability. tandfonline.combohrium.com

Spatial and Electronic Mimicry : The planar, aromatic tetrazole ring can occupy a similar space to the carboxylate group and participate in various noncovalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. tandfonline.com

This strategy has been successfully implemented in numerous FDA-approved drugs, including the antihypertensive agents Losartan and Valsartan, where a carboxylic acid was replaced with a tetrazole to achieve potent angiotensin II receptor antagonism. openaccessjournals.comtandfonline.com The widespread use of tetrazoles as carboxylic acid surrogates underscores their importance in the design of new therapeutic agents. researchgate.netbohrium.com

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Bioisosteric Replacement |

| pKa | ~4.5 | ~4.5 | Similar acidity allows for analogous ionic interactions with receptors. cambridgemedchemconsulting.com |

| Geometry | Planar | Planar | Occupies similar space in a receptor binding pocket. openaccessjournals.com |

| Metabolic Stability | Susceptible to metabolic transformations | Generally stable to metabolism | Improves pharmacokinetic profile and half-life. tandfonline.com |

| Lipophilicity | Lower | Higher | Can improve membrane permeability and bioavailability. tandfonline.com |

Advanced Research Avenues for Pyrrolidinyl Tetrazole Systems Excluding Clinical Applications

Role as Chemical Scaffolds in Lead Compound Research and Optimization

The five-membered pyrrolidine (B122466) ring is a widely utilized nitrogen heterocycle in medicinal chemistry for developing compounds to treat human diseases. nih.gov Its significance is amplified by its non-planarity, which allows for efficient exploration of pharmacophore space and contributes to the molecule's stereochemistry and three-dimensional coverage. nih.gov When combined with a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group, the resulting pyrrolidinyl tetrazole scaffold becomes a powerful tool in drug discovery and lead optimization. mdpi.com

(S)-5-Pyrrolidin-2-yl-1H-tetrazole and its derivatives serve as crucial building blocks in the synthesis of more complex molecules and novel pharmaceuticals. chemimpex.com These scaffolds are particularly valuable as proline surrogates. nih.gov Exchanging the carboxylic acid moiety of proline with a tetrazole unit can lead to catalysts that outperform proline in terms of yield, enantioselectivity, reaction time, and solubility in organic media. nih.gov This enhanced performance is critical during the lead optimization phase, where efficient and selective synthesis of compound libraries is necessary.

The pyrrolidinyl tetrazole framework has been actively researched for the development of new therapeutic agents. For instance, new tetrazole derivatives incorporating a pyrrolidine moiety have been synthesized and evaluated for their potential as antifungal agents. nih.govresearchgate.net This demonstrates the scaffold's utility in generating novel compounds for screening and identifying lead structures. Compounds bearing the pyrrolidine scaffold are frequently used as intermediates in drug research and development studies aimed at creating new drug candidates. researchgate.net

Table 1: Advantages of the Pyrrolidinyl Tetrazole Scaffold in Lead Optimization

| Feature | Description | Source |

| 3D Architecture | The non-planar, sp³-hybridized pyrrolidine ring allows for better exploration of three-dimensional pharmacophore space compared to flat aromatic rings. | nih.gov |

| Stereochemical Control | The inherent chirality of the (S)-pyrrolidine moiety provides stereochemical diversity, which is crucial for specific interactions with biological targets. | nih.gov |

| Proline Mimicry | The structure can act as a proline surrogate, offering improved catalytic efficiency, solubility, and enantioselectivity in asymmetric synthesis. | nih.gov |

| Bioisosterism | The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often improving metabolic stability and membrane permeability. | mdpi.com |

| Synthetic Versatility | Serves as a versatile building block for the synthesis of more complex molecules and compound libraries for high-throughput screening. | chemimpex.com |

Applications in Coordination Chemistry and Ligand Design for Metal Complexes

The tetrazole ring is a highly effective ligand for the formation of coordination complexes with a wide range of metal ions. arkat-usa.org The nitrogen atoms within the tetrazole ring can coordinate with metals such as Cu(II), Co(II), Ni(II), and Zn(II). arkat-usa.org This interaction typically involves the deprotonated form of the ring, the tetrazolate anion, which can act as a multidentate ligand. arkat-usa.org This capability allows for the formation of complex polymeric structures. arkat-usa.org

The pyrrolidinyl tetrazole system, containing multiple nitrogen atoms, is a promising candidate for designing novel ligands. The nitrogen atoms of the tetrazole ring, along with the nitrogen atom in the pyrrolidine ring, can act as donor sites, enabling chelation with metal centers. The coordination of a metal ion to a tetrazole-containing ligand can significantly modify the electronic structure of both the metal and the ligand. researchgate.netnih.gov This can shift the ligand's redox events into an accessible range and alter its electronic character, for example, by switching between a sigma/pi donor and a pi acceptor. researchgate.netnih.gov

While specific studies on the coordination chemistry of (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole are not extensively detailed, the known reactivity of the tetrazole moiety suggests significant potential. The design of ligands based on this scaffold could lead to new metal-organic frameworks (MOFs), catalysts, or materials with unique magnetic and electronic properties. The synthesis of such coordination complexes can be achieved through several methods, including the reaction of tetrazoles with metal salts and bases or by substituting existing ligands in a coordination compound with a tetrazole. arkat-usa.org

Table 2: Potential Coordination Characteristics of Pyrrolidinyl Tetrazole Ligands

| Metal Ion Example | Potential Coordination Sites | Resulting Structure Type | Source |

| Zn(II) | Nitrogen atoms of the tetrazole ring | Dinuclear or 3D framework structures | arkat-usa.org |

| Cu(II) | Nitrogen atoms of the tetrazole ring | Mononuclear or polynuclear complexes | arkat-usa.org |

| Ni(II) | Nitrogen atoms of the tetrazole ring | Octahedral complexes | nih.gov |

| Mn(II) | Nitrogen atoms of tetrazole and pyrrolidine rings | Bidentate or multidentate chelation complexes | arkat-usa.org |

Utility in Materials Science (e.g., Energetic Materials, Gas Generators)

Nitrogen-rich heterocycles, especially tetrazoles, are paramount scaffolds in the development of next-generation high-energy density materials (HEDMs). mdpi.comresearchgate.net These materials are sought for applications in propellants, pyrotechnics, and gas generators. nih.gov The high nitrogen content of the tetrazole ring is a key advantage, as its decomposition releases large volumes of diatomic nitrogen (N₂), a stable and environmentally benign gas. researchgate.net

Tetrazole-based energetic materials often exhibit a favorable combination of properties, including:

High Nitrogen Content : The tetrazole ring itself has a very high mass percentage of nitrogen. nih.gov

Good Thermal Stability : Many tetrazole derivatives are thermally stable, which is a crucial safety and performance characteristic. mdpi.comresearchgate.net

Low Mechanical Sensitivity : Compared to traditional explosives, some nitrogen-rich compounds show reduced sensitivity to impact and friction. researchgate.net

High Positive Enthalpy of Formation : The energy stored in the chemical bonds of the tetrazole ring contributes to a high energy release upon decomposition. mdpi.com

The pyrrolidinyl group attached to the tetrazole ring would primarily act as a fuel component in an energetic formulation. Specific derivatives, such as polyvinylazoles including poly(5-vinyltetrazole), have been identified as fuels for gas generant compositions, particularly for airbag inflators. google.com In such systems, the tetrazole-based polymer is combined with an oxidizer, like ammonium nitrate, to produce a rapid and controlled release of gas. google.comuctm.edu The development of energetic salts by combining tetrazole-based anions or cations is another powerful methodology to create materials with tailored properties. mdpi.com

Table 3: Comparison of Energetic Properties

| Compound/Family | Key Feature | Potential Application | Source |

| Tetrazole-based HEDMs | High nitrogen content, high heat of formation, good thermal stability | Propellants, explosives | mdpi.comresearchgate.net |

| Tetrazine Derivatives | High density, high detonation velocity | Insensitive explosives | nih.gov |

| Polyvinylazoles | Polymeric fuel source | Airbag gas generators | google.com |

| TNT (Trinitrotoluene) | Traditional explosive (benchmark) | Military and civilian explosives | nih.gov |

Analytical Method Development Utilizing Pyrrolidinyl Tetrazole Derivatives (e.g., as Reference Markers)

In the development and manufacturing of pharmaceuticals and other fine chemicals, analytical methods are essential for ensuring identity, purity, and potency. scispace.com Pyrrolidinyl tetrazole derivatives can play a crucial role in this area, particularly as reference markers or standards. These compounds are utilized in analytical methods to help detect and quantify other substances, thereby improving the accuracy of chemical analyses. chemimpex.com

A key application is the synthesis of specific derivatives to serve as standards for impurities. For example, a four-step synthesis starting from L-proline (a structural relative of the pyrrolidine moiety) has been developed to create a main impurity of the drug vildagliptin. researchgate.net This synthesized compound can then be used as a reference marker in an analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the chemical purity of the active pharmaceutical ingredient (API). researchgate.net

Reference markers are indispensable for the validation of analytical methods. They are used to confirm the performance of the method, including its specificity, linearity, accuracy, and precision. By having a well-characterized standard of a potential impurity or related substance, analysts can confidently identify and quantify its presence in production batches, ensuring the final product meets stringent quality control specifications.

Table 4: Role of Reference Markers in Analytical Techniques

| Analytical Technique | Function of the Reference Marker |

| HPLC/UPLC | Peak identification (retention time), quantification (calibration curve), and method validation. |

| Gas Chromatography (GC) | Confirmation of peak identity and purity analysis. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structural elucidation of unknowns by comparison. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and quantitative analysis (qNMR). |

| Thin-Layer Chromatography (TLC) | Identification of spots by comparing the retention factor (Rf) value. |

Advanced Analytical Characterization Techniques for S 5 Pyrrolidin 2 Ylmethyl 1h Tetrazole

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole, confirming its covalent framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all atoms and their connectivity.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the N-H proton of the tetrazole ring. The broad signal for the tetrazole N-H proton typically appears at a high chemical shift (δ > 10 ppm). researchgate.netpnrjournal.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The pyrrolidine ring carbons typically resonate in the aliphatic region (δ 25-60 ppm), while the methylene bridge carbon appears nearby. chemicalbook.com The carbon atom of the tetrazole ring is significantly deshielded and appears at a much lower field (δ > 140 ppm).

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons within the pyrrolidine ring and between the ring protons and the methylene bridge protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Expected NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrolidine C2-H | ~3.5 - 4.0 (m) | ~55 - 60 |

| Pyrrolidine C3-H₂ | ~1.8 - 2.2 (m) | ~28 - 33 |

| Pyrrolidine C4-H₂ | ~1.6 - 2.0 (m) | ~24 - 28 |

| Pyrrolidine C5-H₂ | ~3.0 - 3.4 (m) | ~45 - 50 |

| Methylene (-CH₂-) | ~3.1 - 3.5 (m) | ~35 - 40 |

| Tetrazole C5 | - | ~150 - 158 |

| Tetrazole N-H | > 10 (br s) | - |

| Pyrrolidine N-H | Variable (br s) | - |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of N-H bonds (both in the pyrrolidine and tetrazole rings), C-H bonds, and the characteristic vibrations of the tetrazole ring skeleton (C=N and N=N stretches). researchgate.netpnrjournal.com

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Tetrazole & Pyrrolidine) | Stretching | 3400 - 3200 (broad) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=N (Tetrazole) | Stretching | 1640 - 1550 |

| N=N (Tetrazole) | Stretching | 1460 - 1340 |

| Ring Vibrations (Tetrazole) | Stretching/Bending | 1200 - 900 |

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. As a chiroptical technique, it is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful method for determining the absolute configuration of a chiral molecule in solution without the need for crystallization. By comparing the experimental VCD spectrum of the compound to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute stereochemistry can be unequivocally assigned. nih.govresearchgate.netrsc.org For proline analogs, VCD has proven effective in conformational analysis and identifying specific hydrogen-bonding interactions that influence molecular shape. rsc.orgspiedigitallibrary.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. For this compound (C₆H₁₁N₅), the expected monoisotopic mass is 153.101445 Da. chemspider.com An HRMS measurement yielding a mass very close to this value would strongly support the compound's identity.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (e.g., the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation of 5-substituted tetrazoles is well-characterized. In positive-ion mode ESI-MS/MS, a characteristic fragmentation pathway involves the neutral loss of hydrazoic acid (HN₃, 43 Da). lifesciencesite.com Another common fragmentation would involve cleavage of the bond between the pyrrolidine ring and the methylene group.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₂N₅]⁺ | 154.1087 | Protonated molecule |